molecular formula C6H9N3O4 B588367 Hydroxy Metronidazole-d4 CAS No. 1215071-08-1

Hydroxy Metronidazole-d4

Cat. No.: B588367
CAS No.: 1215071-08-1
M. Wt: 191.179
InChI Key: AEHPOYAOLCAMIU-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Metronidazole-d4 is a deuterated compound of Hydroxy Metronidazole, which is a metabolite of Metronidazole. It belongs to the class of nitroimidazoles and is used primarily for research purposes. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful in various analytical and research applications .

Mechanism of Action

Target of Action

Hydroxy Metronidazole-d4, a deuterated compound of Hydroxy Metronidazole, belongs to the class of nitroimidazoles . It is a metabolite of Metronidazole , which is a commonly used antibiotic, belonging to the nitroimidazole class of antibiotics . Metronidazole is frequently used to treat gastrointestinal infections as well as trichomoniasis, giardiasis, and amebiasis, which are parasitic infections .

Mode of Action

It is possible that an intermediate in the reduction of metronidazole, which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis .

Biochemical Pathways

Nitroimidazoles, including Metronidazole, are prodrugs that are reductively activated (the nitro group is reduced) under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Pharmacokinetics

Metronidazole is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa, rather than via the enterohepatic circulation . Metronidazole is found in all tissues in mice and rats, after oral or intravenous administration . A 2-compartment open model analysis described the serum concentration-time curve with a rapid a (distribution) phase (half-life 1.24 hours) and a slower β (elimination) phase (half-life 9.76 hours). Metronidazole has a large apparent volume of distribution and serum protein binding of 20% or less .

Result of Action

The molecular and cellular effects of Metronidazole’s action result in its effectiveness against a wide variety of infections. It treats amebiasis, trichomoniasis, and giardiasis, exerting both antibacterial and antiprotozoal activities . Metronidazole is an effective treatment for some anaerobic bacterial infections .

Action Environment

The action, efficacy, and stability of this compound, like its parent compound Metronidazole, can be influenced by environmental factors such as oxygen levels. The reductive activation of Metronidazole, a key part of its mode of action, occurs under low oxygen tension . Therefore, the environment in which the drug is administered can significantly impact its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy Metronidazole-d4 is synthesized by incorporating deuterium into Hydroxy Metronidazole. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions and the use of deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Metronidazole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroimidazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Hydroxy Metronidazole-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Hydroxy Metronidazole-d4 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for specific research applications. Similar compounds include:

This compound stands out due to its enhanced stability and utility in isotope-labeled studies, making it a valuable tool in scientific research.

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHPOYAOLCAMIU-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C(=CN=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694036
Record name 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215071-08-1
Record name 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.